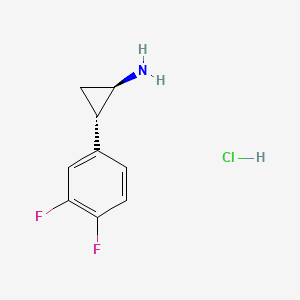

(1R,2S)-2-(3,4-二氟苯基)环丙胺盐酸盐

描述

“(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride” is a chemical compound with the molecular formula C9H10ClF2N . It has an average mass of 169.171 Da and a monoisotopic mass of 169.070313 Da . It is also known by other names such as cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)- .

Synthesis Analysis

The synthesis of “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride” involves the reaction of Villa with 37% HCI in MeOH. The reaction mixture is stirred at 25°C for 2 hours, after which MeOH is partly evaporated, water is added, and the resulting white precipitate is filtered off, washed with water, and dried to afford the title compound as HCI salt .Molecular Structure Analysis

The InChI code for this compound is 1S/2C9H9F2N.2ClH/c210-7-2-1-5(3-8(7)11)6-4-9(6)12;;/h21-3,6,9H,4,12H2;21H/t26-,9+;;/m00…/s1 .Chemical Reactions Analysis

“(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride” is used as an intermediate to prepare trans-2-arylcyclopropylamines .Physical And Chemical Properties Analysis

The compound is a solid and its color ranges from white to off-white. It is slightly soluble in DMSO and methanol when sonicated . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用

合成和药物生产中的中间体

- 替格瑞洛合成:该化合物是替格瑞洛合成的关键中间体,替格瑞洛是一种小分子抗凝血药物,具有很高的选择性和抗血小板活性,无需代谢激活 (潘先华,2013).

- 酶促工艺开发:一个酮还原酶被用来将相关的化合物转化为手性醇,展示了酶促工艺在合成替格瑞洛生产的手性中间体中的潜力 (郭祥等,2017).

- 生物催化合成:工程酶已被用于对替格瑞洛的环丙烷前体的非常立体选择性合成,表明了一种比多步化学合成更高效和更清洁的替代方法 (卡·埃尔南德斯等,2016).

药物研究

- 脂肪酶催化的拆分:使用固定化南极假丝酵母脂肪酶 B 的水解拆分过程展示了合成光学纯环丙烷-1-羧酸的潜力,表明了在药物合成中的相关性 (王新宇等,2019).

潜在的治疗应用

- LSD1 抑制:环丙胺化合物已被研究作为 LSD1 抑制剂的潜在用途,这可能在治疗精神分裂症、阿尔茨海默病和药物成瘾等疾病中具有治疗应用 (B. Blass,2016).

合成和结合研究

- σ 受体配体:对 N-取代环己胺的合成和受体结合的研究,包括 (1R,2S)-2-(3,4-二氯苯基)乙的衍生物,揭示了它们作为高亲和力 σ 受体配体的潜力 (L. Radesca 等,1991).

安全和危害

The compound should be handled with care to avoid contact with skin and eyes. Dust formation should be avoided and breathing in mist, gas, or vapors should be prevented. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured and all sources of ignition should be removed. Personnel should be evacuated to safe areas and people should be kept away from and upwind of any spill or leak .

未来方向

属性

IUPAC Name |

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYLOCHFFLYHPS-RDNZEXAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | |

CAS RN |

1156491-10-9, 1402222-66-5 | |

| Record name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9Y2C88ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)

![[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424919.png)

![4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile](/img/structure/B1424923.png)

![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)